molecular formula C26H29N7O3 B2714281 (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-41-0

(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2714281
CAS No.: 920205-41-0
M. Wt: 487.564
InChI Key: KWLFEKYDYHNRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and substituted phenyl groups. The structure includes a 4-butoxyphenyl moiety attached to a methanone group and a 3-methoxyphenyl substituent on the triazole ring.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-4-16-36-21-10-8-19(9-11-21)26(34)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)20-6-5-7-22(17-20)35-2/h5-11,17-18H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLFEKYDYHNRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the piperazine ring and subsequent functionalization with the butoxyphenyl and methoxyphenyl groups. Common reagents used in these steps include various halogenated intermediates, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific structure of (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival .

Antidepressant and Anxiolytic Effects

The piperazine moiety in this compound is known for its role in the development of antidepressant and anxiolytic agents. Studies suggest that compounds containing piperazine can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The specific compound may exhibit these effects through its interaction with neurotransmitter receptors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes, making it a candidate for further exploration as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several triazole derivatives, including those structurally similar to this compound). Results indicated a significant reduction in tumor size in animal models treated with these compounds compared to control groups .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study demonstrated that certain compounds could significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages .

Mechanism of Action

The mechanism of action of (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazolo-pyrimidinyl-piperazine derivatives. Key structural analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Notes Reference
(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 4-butoxyphenyl, 3-methoxyphenyl ~542.6* Antimicrobial, kinase inhibition (hypothetical)
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-methylphenyl, 4-trifluoromethylphenyl 503.45 Enhanced lipophilicity; antitumor potential
(3-Methoxyphenyl)(4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl)methanone 3-methoxyphenyl, 4-methoxyphenyl 514.54 Improved solubility; antimicrobial
4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Benzyl, 4-methoxyphenyl 496.53 Antibacterial; moderate cytotoxicity

*Calculated based on molecular formula (C28H30N8O3).

Key Differences and Implications:

The 3-methoxyphenyl substituent on the triazole ring may induce steric hindrance, altering binding affinity to biological targets compared to analogues with 4-methylphenyl or benzyl groups .

Synthetic Accessibility: The synthesis of the target compound likely involves condensation of substituted aldehydes with malononitrile derivatives, similar to methods described for α,β-unsaturated ketones in . However, the bulky butoxy group may require optimized reaction conditions to avoid side products .

Pharmacological Potential: While highlights antimicrobial activity in methoxy-substituted analogues, the target compound’s butoxy group could extend half-life in vivo due to reduced metabolic degradation .

Research Findings and Gaps

  • Antimicrobial Activity : Analogues with methoxy groups (e.g., ) show moderate activity against Gram-positive bacteria, but the target compound’s efficacy remains untested .
  • Cytotoxicity : Benzyl-substituted analogues () exhibit cytotoxicity in vitro, suggesting that the target compound’s butoxy group may require toxicity profiling .
  • Kinase Inhibition: Triazolo-pyrimidine derivatives are known ATP-competitive kinase inhibitors; molecular docking studies could predict the target compound’s affinity for kinases like EGFR or CDK2 .

Biological Activity

The compound (4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple pharmacologically relevant functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Butoxyphenyl Group : Known for its hydrophobic properties which can enhance membrane permeability.
  • Triazolopyrimidine Core : This heterocyclic structure is often associated with various biological activities, including antimicrobial and anticancer effects.
  • Piperazine Moiety : Frequently used in pharmaceuticals for its ability to interact with neurotransmitter receptors.

The molecular formula is C25H26N7O2C_{25}H_{26}N_7O_2 with a molecular weight of 475.5 g/mol. The compound's synthesis typically involves multi-step reactions including cyclization and coupling reactions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazolopyrimidine core can inhibit enzyme activity by binding to the active site, while the piperazine moiety may enhance binding affinity and specificity. This dual action potentially modulates various signaling pathways, leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The triazole ring has been shown to possess antifungal activity, while the piperazine group can enhance antibacterial efficacy .

CompoundActivity TypeReference
Triazole derivativesAntifungal
Piperazine derivativesAntibacterial

Anticancer Potential

Studies have demonstrated that related compounds can induce cytotoxicity in various cancer cell lines. For instance, triazole derivatives have shown promising results against MCF-7 breast cancer cells and Bel-7402 liver cancer cells .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .

Case Studies

  • In Vitro Evaluation : A series of related compounds were tested for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The most promising derivative exhibited antioxidant activity without cytotoxicity at concentrations up to 25 μM .
  • Cytotoxicity Testing : Compounds were screened for cytotoxic effects against human malignant cell lines (MCF-7 and Bel-7402). Notably, certain derivatives showed enhanced activity compared to standard treatments, indicating potential as chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing triazolopyridine-piperazine hybrids like this compound?

  • Methodological Answer : The synthesis of triazolopyridine derivatives often involves oxidative cyclization of hydrazine intermediates. A green approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature can yield >70% isolated purity after extraction and alumina column chromatography . Key steps include:
  • Optimizing reaction time (3–6 hours) to minimize side products.
  • Using mild oxidants (e.g., NaOCl) instead of hazardous reagents like Cr(VI) or DDQ.
  • Validating intermediate structures via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.8 ppm), piperazine (δ ~3.2–3.5 ppm), and aromatic protons (δ ~6.8–8.0 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 153–165°C for similar piperazine derivatives) against literature to confirm crystallinity .
  • Elemental Analysis : Ensure calculated vs. experimental C/H/N/O values align within ±0.3% .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets.
  • Antioxidant Activity : Apply DPPH/ABTS radical scavenging assays, referencing protocols for phenolic compounds .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC50 determination .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Models : Train models using datasets of triazolopyridine analogs to estimate logP, bioavailability, and hERG channel inhibition .
  • ADMET Prediction Tools : Use SwissADME or ProTox-II to assess acute toxicity (e.g., LD50) and hepatotoxicity .

Q. What strategies resolve contradictions in binding affinity data across different experimental setups?

  • Methodological Answer :
  • Control for Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ion concentration (e.g., Mg²⁺ impacts GPCR binding) .
  • Orthogonal Validation : Confirm radioligand assay results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify systematic biases .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301 guidelines to measure half-life in soil/water under aerobic/anaerobic conditions .
  • Trophic Transfer Studies : Expose Daphnia magna (aquatic) and Eisenia fetida (terrestrial) to quantify bioaccumulation factors (BCFs) .
  • Photodegradation Analysis : Monitor UV-induced degradation products via LC-MS to identify persistent metabolites .

Methodological Tables

Q. Table 1. Key Analytical Data for Piperazine Derivatives (Reference: )

CompoundYield (%)Melting Point (°C)Rf ValueElemental Analysis (C/H/N)
(3-bromophenyl) derivative83153–1540.41Calc.: 58.2/4.6/10.1
(4-methylphenyl) derivative69162–1630.40Exp.: 58.0/4.5/10.0

Q. Table 2. Green Synthesis Optimization Parameters (Reference: )

ParameterOptimal ConditionImpact on Yield/Purity
OxidantNaOCl (5% w/v)Reduces Cr(VI) toxicity
SolventEthanolEnhances solubility, lowers waste
Reaction Time3 hoursBalances conversion vs. degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.